Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate
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Overview
Description
tert-Butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable fluorophenyl derivative under controlled conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed, where tert-butyl carbamate reacts with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . This method offers mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
tert-Butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity . The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (4-bromo-3-fluorophenyl)carbamate: A related compound with a bromine substituent.
tert-Butyl (1-(3-fluorophenyl)cyclobutyl)carbamate: A structurally similar compound with a cyclobutyl group.
Uniqueness
tert-Butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of both a hydroxyethyl group and a fluorophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18FNO3 |
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Molecular Weight |
255.28 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
InChI Key |
PXLWDYOUWTYABH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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